molecular formula C14H17NO6S B11454537 4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid

4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid

Cat. No.: B11454537
M. Wt: 327.35 g/mol
InChI Key: WVYUPVQISPJBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a piperidine ring substituted with a methoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Coupling with Benzoic Acid: The final step involves coupling the sulfonylated piperidine with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(Methoxycarbonyl)piperidin-1-yl]benzoic acid: Similar structure but lacks the sulfonyl group.

    4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

    4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety.

Uniqueness

4-{[4-(Methoxycarbonyl)piperidin-1-yl]sulfonyl}benzoic acid is unique due to the presence of both the sulfonyl and benzoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

4-(4-methoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C14H17NO6S/c1-21-14(18)11-6-8-15(9-7-11)22(19,20)12-4-2-10(3-5-12)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17)

InChI Key

WVYUPVQISPJBOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.